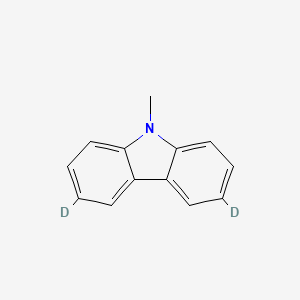
3,6-Dideuterio-9-methylcarbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dideuterio-9-methylcarbazole is a deuterated derivative of 9-methylcarbazole, where the hydrogen atoms at the 3 and 6 positions are replaced with deuterium. This compound belongs to the carbazole family, which is known for its aromatic heterocyclic structure. Carbazole derivatives have gained significant attention due to their unique photochemical and thermal stability, as well as their excellent charge transport properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dideuterio-9-methylcarbazole typically involves the deuteration of 9-methylcarbazole. One common method is the direct bromination of 9-methylcarbazole at the 3 and 6 positions using N-Bromo succinimide (NBS), followed by a deuteration step using deuterium gas or deuterated reagents . The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the deuteration process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired purity of the compound .
化学反应分析
Types of Reactions
3,6-Dideuterio-9-methylcarbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives with functional groups at the 3 and 6 positions.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce various substituents at the 3 and 6 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,6-diformyl-9-methylcarbazole, while substitution reactions can produce various halogenated derivatives .
科学研究应用
3,6-Dideuterio-9-methylcarbazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other deuterated carbazole derivatives for studying reaction mechanisms and kinetics.
Biology: Employed in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: Investigated for its potential use in drug development, particularly in designing deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent charge transport properties
作用机制
The mechanism of action of 3,6-Dideuterio-9-methylcarbazole involves its interaction with molecular targets through its aromatic structure. The deuterium atoms at the 3 and 6 positions can influence the compound’s electronic properties, potentially altering its reactivity and stability. This can affect the pathways involved in its chemical reactions and interactions with other molecules .
相似化合物的比较
Similar Compounds
- 3,6-Dihydroxy-9-methylcarbazole
- 3,6-Dibromo-9-methylcarbazole
- 3,6-Diformyl-9-methylcarbazole
Uniqueness
3,6-Dideuterio-9-methylcarbazole is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it valuable for specific applications where isotopic labeling is required, such as in mechanistic studies and tracing experiments .
属性
分子式 |
C13H11N |
|---|---|
分子量 |
183.24 g/mol |
IUPAC 名称 |
3,6-dideuterio-9-methylcarbazole |
InChI |
InChI=1S/C13H11N/c1-14-12-8-4-2-6-10(12)11-7-3-5-9-13(11)14/h2-9H,1H3/i2D,3D |
InChI 键 |
SDFLTYHTFPTIGX-PBNXXWCMSA-N |
手性 SMILES |
[2H]C1=CC=C2C(=C1)C3=CC(=CC=C3N2C)[2H] |
规范 SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















